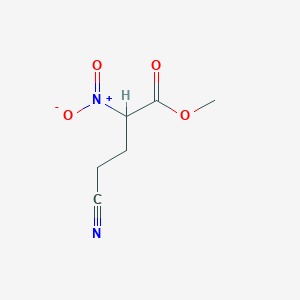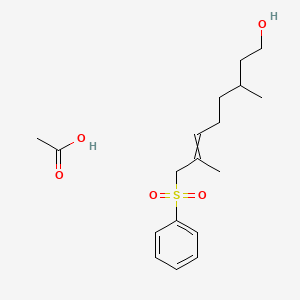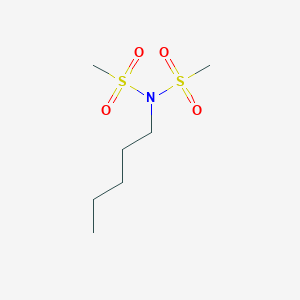
N-(Methanesulfonyl)-N-pentylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methanesulfonyl)-N-pentylmethanesulfonamide is an organosulfur compound characterized by the presence of methanesulfonyl groups attached to a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-pentylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{CH}_3\text{SO}_2\text{Cl} + \text{C}5\text{H}{11}\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{N}(\text{C}5\text{H}{11})\text{SO}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methanesulfonyl)-N-pentylmethanesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides or sulfonates.
Oxidation: Formation of methanesulfonic acid or related sulfonates.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(Methanesulfonyl)-N-pentylmethanesulfonamide has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(Methanesulfonyl)-N-pentylmethanesulfonamide involves its interaction with biological molecules through its sulfonamide groups. These groups can form strong hydrogen bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular membranes, affecting cell permeability and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of N-(Methanesulfonyl)-N-pentylmethanesulfonamide.
Tosylates: Similar sulfonate compounds used in organic synthesis.
Sulfonamides: A broad class of compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of methanesulfonyl groups with a pentyl chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89913-02-0 |
|---|---|
Molekularformel |
C7H17NO4S2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-pentylmethanesulfonamide |
InChI |
InChI=1S/C7H17NO4S2/c1-4-5-6-7-8(13(2,9)10)14(3,11)12/h4-7H2,1-3H3 |
InChI-Schlüssel |
OULCOQMNRLXSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
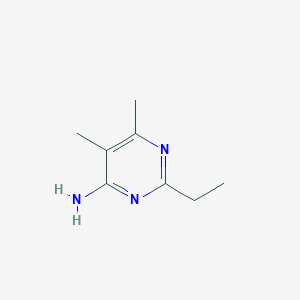

![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
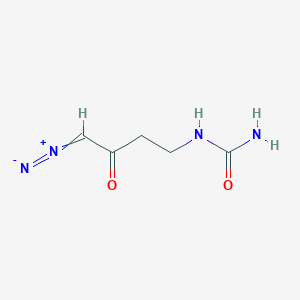
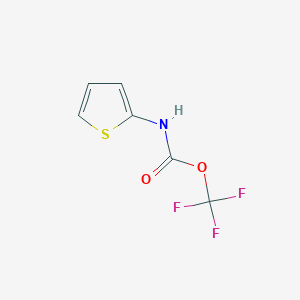
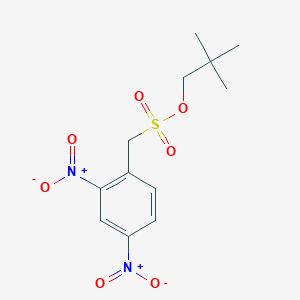
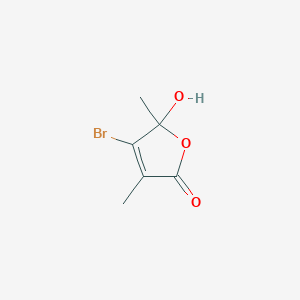
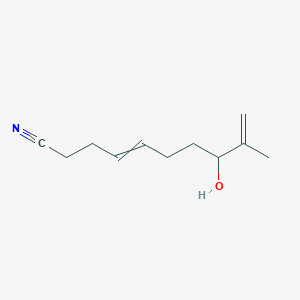
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
